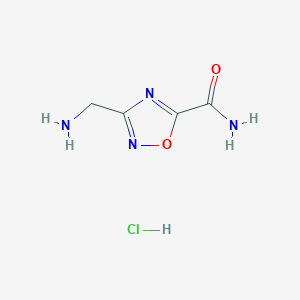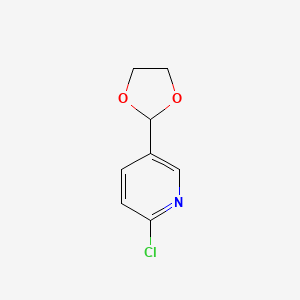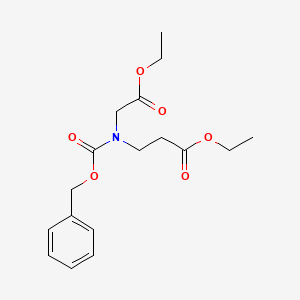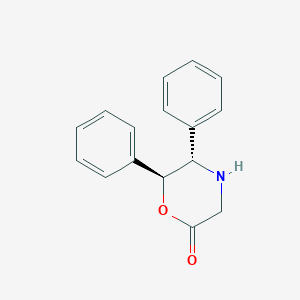
3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics .
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include its acidity or basicity, reactivity with other compounds, and stability .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- A study by Du et al. (2021) focused on the synthesis of 1,2,4-oxadiazole-3-carboxamide through an acid-promoted reaction, providing a new method for synthesizing compounds containing this molecule (Du et al., 2021).
- Gregory et al. (1973) described the preparation and stability of 3-Amino-1,2,4-oxadiazole, which is relevant to the study of 3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride (Gregory et al., 1973).
Molecular Structure Analysis :
- Viterbo et al. (1980) provided insights into the crystal and molecular structure of a related compound, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, which is an intermediate in certain chemical reactions (Viterbo et al., 1980).
Reactions and Interactions :
- Yarovenko et al. (1993) studied the interaction of 2-amino-1,3,4-oxadiazole-5-carboxamidoxime with nitriles, which is relevant for understanding the chemical behavior of 3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride (Yarovenko et al., 1993).
Biological Activities and Potential Applications :
- A review by Aggarwal et al. (2020) on the synthesis and pharmacological activities of 1,2,4-oxadiazoles highlights their potential applications in medicinal chemistry (Aggarwal et al., 2020).
- Pratap and Yarovenko (2000) explored the antiviral activity of a compound similar to 3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride (Pratap & Yarovenko, 2000).
Synthetic Procedures and Chemical Modifications :
- Santilli and Morris (1979) discussed the synthesis of derivatives of 1,2,4-oxadiazole-5-carboxylic acid, which could inform processes related to the compound (Santilli & Morris, 1979).
Insecticidal and Pharmacokinetic Studies :
- Liu et al. (2017) investigated the insecticidal activity of anthranilic diamide analogues containing 1,2,4-oxadiazole rings, which could be relevant to understanding the broader applications of oxadiazole derivatives (Liu et al., 2017).
- Allan et al. (2006) examined the pharmacokinetics and metabolism of a compound containing 1,2,4-oxadiazole, which provides insights into its behavior in biological systems (Allan et al., 2006).
Mecanismo De Acción
Target of Action
Similar compounds such as 3-aminomethylphenylboronic acid have been reported to inhibit mycobacterium tuberculosis (mtb) leucyl-trna synthetase (leurs) . LeuRS is an essential enzyme for protein synthesis, making it a potential target for this compound.
Mode of Action
Based on the reported activity of similar compounds, it may interact with its target enzyme, potentially inhibiting its function and leading to downstream effects .
Biochemical Pathways
If it does indeed target leurs as suggested, it would impact protein synthesis, affecting various downstream cellular processes .
Result of Action
If it does inhibit LeuRS, it could potentially disrupt protein synthesis, leading to a variety of downstream effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(aminomethyl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2.ClH/c5-1-2-7-4(3(6)9)10-8-2;/h1,5H2,(H2,6,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEDXQOFNBFPAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1395726.png)



![1-[Difluoro(phenyl)methyl]-2-fluorobenzene](/img/structure/B1395731.png)







